Glyburide-d11

Isotope dilution mass spectrometry LC-MS/MS method validation Isotopic cross-talk

5-Chloro-2-methoxy-N-[2-[4-[(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]benzamide (CAS 1189985-02-1), also known as Glyburide-d11 or Glibenclamide-d11, is a deuterium-labeled analog of the second-generation sulfonylurea antidiabetic drug glyburide (glibenclamide). The molecule contains eleven deuterium atoms on the cyclohexyl ring, providing a +11 Da mass shift relative to the unlabeled parent (C23H28ClN3O5S, MW 494.00).

Molecular Formula C23H28ClN3O5S
Molecular Weight 505.1 g/mol
CAS No. 1189985-02-1
Cat. No. B562818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyburide-d11
CAS1189985-02-1
Synonyms5-Chloro-N-[2-[4-[[[(cyclohexylamino-d11)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide;  1-[4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenylsulfonyl]_x000B_-3-(cyclohexyl-d11)urea;  N-[4-(β-(2-Methoxy-5-chlorobenzamido)ethyl)benzosulfonyl]_x000B_-N’-(cyc
Molecular FormulaC23H28ClN3O5S
Molecular Weight505.1 g/mol
Structural Identifiers
InChIInChI=1S/C23H28ClN3O5S/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29)/i2D2,3D2,4D2,5D2,6D2,18D
InChIKeyZNNLBTZKUZBEKO-ICMLHTDKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-methoxy-N-[2-[4-[(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]benzamide (Glyburide-d11): Analytical-Grade Deuterated Sulfonylurea Internal Standard


5-Chloro-2-methoxy-N-[2-[4-[(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]benzamide (CAS 1189985-02-1), also known as Glyburide-d11 or Glibenclamide-d11, is a deuterium-labeled analog of the second-generation sulfonylurea antidiabetic drug glyburide (glibenclamide) [1]. The molecule contains eleven deuterium atoms on the cyclohexyl ring, providing a +11 Da mass shift relative to the unlabeled parent (C23H28ClN3O5S, MW 494.00) . With a molecular formula of C23H17D11ClN3O5S and a molecular weight of 505.07 g/mol, it is supplied as a stable isotope-labeled reference standard with chemical purity typically ≥98% and isotopic enrichment of ≥98 atom % D . The compound is intended exclusively for use as an internal standard in mass spectrometry-based quantification of glyburide and its metabolites in biological matrices, not for therapeutic or diagnostic applications .

Why 5-chloro-2-methoxy-N-[2-[4-[(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]benzamide Cannot Be Replaced by Other Deuterated Glyburide Analogs


Generic substitution of Glyburide-d11 with alternative deuterated glyburide internal standards (e.g., Glyburide-d3) or unlabeled structural analogs is analytically unsound due to three irreconcilable differences: (i) mass shift magnitude—a +11 Da separation eliminates isotopic cross-talk between the analyte and internal standard, whereas +3 Da analogs risk spectral overlap [1]; (ii) deuterium placement—the cyclohexyl-d11 label resides on a metabolically stable scaffold, minimizing deuterium loss via O-demethylation or exchange reactions that plague methoxy-d3 labeled variants [2]; and (iii) regulatory documentation—Glyburide-d11 is supplied with full characterization data compliant with ICH guidelines for ANDA method validation, while many lower-deuterated analogs lack equivalent certification [3]. These factors directly impact assay accuracy, precision, and regulatory acceptability, making direct substitution scientifically and procedurally untenable.

Quantitative Differentiation of 5-chloro-2-methoxy-N-[2-[4-[(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]benzamide (Glyburide-d11) from Alternative Internal Standards


Superior Mass Shift (+11 Da) Eliminates Isotopic Cross-Talk Compared to Glyburide-d3 (+3 Da)

Glyburide-d11 provides an +11 Da mass difference relative to unlabeled glyburide, whereas Glyburide-d3 offers only +3 Da. The larger mass shift ensures complete baseline separation of the internal standard signal from the analyte's natural M+1, M+2, and M+3 isotopic peaks, eliminating the risk of isotopic cross-talk that can artificially inflate analyte concentrations [1]. In contrast, the +3 Da shift of Glyburide-d3 lies within the natural isotopic envelope of glyburide, requiring additional chromatographic resolution or post-acquisition correction algorithms that introduce variability [2].

Isotope dilution mass spectrometry LC-MS/MS method validation Isotopic cross-talk

Validated MRM Transition and Retention Time for Precise Quantification in Regulated Bioanalysis

In a validated LC-MS/MS method for quantifying glyburide and five metabolites in human plasma and urine, Glyburide-d11 was employed as the internal standard. The method achieved a lower limit of quantitation (LLOQ) of 1.02 ng/mL for glyburide in plasma, with intra- and inter-day precision <14% relative deviation and accuracy between 86% and 114% [1]. The specific MRM transition for Glyburide-d11 is m/z 505.0 → 369.0, with a retention time of 5.4 min [2]. This validated performance demonstrates that the compound meets FDA bioanalytical guidance criteria for accuracy, precision, and sensitivity.

Bioanalytical method validation LC-MS/MS Pharmacokinetics

Regulatory-Compliant Characterization for ANDA Method Validation and Quality Control

Glyburide-d11 is supplied with detailed characterization data compliant with ICH and regional regulatory guidelines, including a Certificate of Analysis (CoA) that documents chemical purity (≥98%) and isotopic enrichment (≥98 atom % D) . The compound is explicitly designated for analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions [1]. Traceability against pharmacopeial standards (USP or EP) can be provided upon request, a feature not uniformly available for lower-deuterated or custom-synthesized analogs [2].

Regulatory compliance ANDA submission Reference standard

Proven Correction of Ion Suppression Effects in Co-Administered Drug Analysis

In a study evaluating signal suppression during LC-ESI-MS/MS analysis of metformin and glyburide, co-elution of metformin suppressed the glyburide signal by approximately 30%, significantly impacting pharmacokinetic parameter estimation [1]. The authors demonstrated that the use of a stable isotope-labeled internal standard—specifically a deuterated glyburide analog—effectively corrected for this suppression and restored quantitative accuracy in simulated pharmacokinetic samples [2]. Glyburide-d11, as a fully deuterated cyclohexyl analog, provides this critical correction capability while avoiding the deuterium exchange and metabolic liability issues associated with alternative labeling strategies.

Ion suppression Matrix effect correction LC-ESI-MS/MS

Optimal Research and Industrial Applications for 5-chloro-2-methoxy-N-[2-[4-[(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]benzamide (Glyburide-d11)


Regulated Bioequivalence and Pharmacokinetic Studies Requiring ANDA Submission

Glyburide-d11 is the internal standard of choice for quantifying glyburide in human plasma and urine during bioequivalence trials intended for ANDA submission. The compound's validated MRM transition (505.0 → 369.0) and established LLOQ (1.02 ng/mL) in plasma meet FDA bioanalytical guidance, and its comprehensive CoA and regulatory-compliant characterization reduce validation burden [1].

Therapeutic Drug Monitoring in Polypharmacy Patients

In patients receiving metformin-glyburide combination therapy, Glyburide-d11 corrects for the ~30% ion suppression of glyburide caused by co-eluting metformin during LC-ESI-MS/MS analysis [2]. This correction is essential for accurate therapeutic drug monitoring and dose adjustment in diabetic patients with renal impairment, where glyburide accumulation poses hypoglycemia risk.

Metabolite Profiling and CYP-Mediated Metabolism Studies

Glyburide-d11, with its cyclohexyl-d11 label, is stable against metabolic cleavage and deuterium exchange, making it suitable for tracking glyburide and its hydroxylated metabolites (M1–M5) in hepatocyte incubation studies [3]. The +11 Da mass shift allows simultaneous quantitation of parent drug and metabolites without interference from endogenous matrix components.

Environmental Fate and Wastewater Monitoring of Sulfonylurea Drugs

Glyburide-d11 serves as a surrogate internal standard for environmental LC-MS/MS analysis of sulfonylurea contamination in water samples. Its high isotopic purity (98 atom % D) and distinct mass shift enable accurate quantification of trace-level glyburide residues in complex aqueous matrices, supporting environmental risk assessment studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glyburide-d11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.